molecular formula C19H17N3O2S2 B12637856 2-Thiophenemethanamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-

2-Thiophenemethanamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-

Cat. No.: B12637856
M. Wt: 383.5 g/mol
InChI Key: OCIRKUZHNPSTHM-UHFFFAOYSA-N
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Description

Structural Significance of 2-Thiophenemethanamine Derivatives in Organic Chemistry

The 2-thiophenemethanamine scaffold is a versatile building block in organic synthesis due to its dual functionality: the aromatic thiophene ring provides a stable, conjugated system, while the primary amine enables covalent modifications through reductive amination, acylation, or cross-coupling reactions. Thiophene’s electron-rich nature facilitates π-π stacking interactions and charge transfer complexes, which are critical in materials science and catalysis. For example, 2-thiophenemethanamine derivatives have been employed as ligands in hybrid solar cells, where their sulfur atoms coordinate with cadmium selenide nanoparticles to enhance charge separation efficiency.

The substitution pattern on the thiophene ring profoundly influences reactivity. Electron-donating groups at the 5-position, as seen in 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-thiophenemethanamine , stabilize intermediates in nucleophilic aromatic substitution reactions, enabling the synthesis of complex polycyclic systems. This structural adaptability is exemplified in the Gewald synthesis, where 2-aminothiophenes serve as precursors to bioactive thienopyridines and thienodiazepines.

Table 1: Applications of 2-Thiophenemethanamine Derivatives

Application Mechanism/Outcome Reference
Solar cell ligands Enhanced charge transfer via sulfur coordination
Biomimetic metal detoxification Triazole-linked conjugates mimic metallothioneins
Serotonin receptor antagonists Neuroprotection against ischemic damage

Role of Sulfonyl-Substituted Pyrrolo[2,3-b]pyridines in Medicinal Chemistry

The pyrrolo[2,3-b]pyridine nucleus, a bicyclic system fused from pyrrole and pyridine, is a privileged scaffold in medicinal chemistry due to its resemblance to purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism. Sulfonyl substitution at the 1-position, as in the target compound, introduces steric bulk and electron-withdrawing effects that modulate pharmacokinetic properties. For instance, the 4-methylphenylsulfonyl group in 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-thiophenemethanamine enhances metabolic stability by shielding the pyrrolopyridine nitrogen from oxidative degradation.

This structural modification has proven critical in kinase inhibition. The sulfonyl group acts as a hydrogen bond acceptor, anchoring the compound to the ATP-binding pocket of kinases such as IGF-1R and Aurora kinases. In a 2020 study, pyrrolo[2,3-b]pyridine-2-carboxamide derivatives demonstrated nanomolar inhibition of PDE4B, a phosphodiesterase implicated in inflammatory diseases, by exploiting similar sulfonyl-mediated interactions.

Table 2: Biological Targets of Sulfonyl-Pyrrolopyridines

Target Biological Effect Reference
IGF-1R kinase Antiproliferative activity in solid tumors
PDE4B Anti-inflammatory via TNF-α suppression
MELK Apoptosis induction in cancer cells

The synergy between the thiophenemethanamine and sulfonyl-pyrrolopyridine moieties in the target compound exemplifies rational drug design. Computational studies suggest that the thiophene’s sulfur atom participates in hydrophobic interactions with kinase hinge regions, while the sulfonyl group stabilizes the binding pose through polar contacts. This dual mechanism has spurred interest in hybrid structures for multitarget therapies, particularly in oncology and immunology.

Properties

Molecular Formula

C19H17N3O2S2

Molecular Weight

383.5 g/mol

IUPAC Name

[5-[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-5-yl]thiophen-2-yl]methanamine

InChI

InChI=1S/C19H17N3O2S2/c1-13-2-5-17(6-3-13)26(23,24)22-9-8-14-10-15(12-21-19(14)22)18-7-4-16(11-20)25-18/h2-10,12H,11,20H2,1H3

InChI Key

OCIRKUZHNPSTHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)C4=CC=C(S4)CN

Origin of Product

United States

Preparation Methods

Core Synthesis of Pyrrolo[2,3-b]pyridine Derivatives

The pyrrolo[2,3-b]pyridine scaffold is a critical intermediate. Key methods include:

Method Reagents/Conditions Yield References
Cyclization via Sodium Enolate Sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate reacts with cyanothioacetamide or 2-cyanoacetohydrazide in piperidinium acetate under reflux. ~70–80%
PTC-Mediated Synthesis Malononitrile, PhNCS, and ClCH₂CN undergo one-pot reaction with K₂CO₃/TBAB in benzene. Moderate

Key Insight : The pyrrolopyridine core is often synthesized via cyclization of enolate intermediates or through phase-transfer catalysis (PTC) for efficient ring formation.

Tosylation at Position 1

The tosyl group is introduced via nucleophilic substitution or direct sulfonylation:

Method Reagents/Conditions Yield References
Tosyl Chloride Reaction 5-Hydroxy-7-azaindole reacts with tosyl chloride in the presence of a base (e.g., pyridine). High
Cross-Coupling 5-Bromo-1H-pyrrolo[2,3-b]pyridine reacts with 4-methylbenzenesulfinic acid under palladium catalysis. Moderate

Example : Source describes the synthesis of 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, demonstrating the feasibility of tosyl group incorporation.

Purification and Characterization

Critical steps include:

  • Chromatography : Flash silica gel or HPLC for purity >95%.
  • Spectroscopic Confirmation :
    • ¹H NMR : Peaks for thienyl protons (δ 6.8–7.2 ppm), pyrrolopyridine (δ 7.5–8.5 ppm), and tosyl methyl (δ 2.3 ppm).
    • IR : S=O stretches (1150–1350 cm⁻¹).

Summary of Key Findings

  • Core Synthesis : Cyclization via sodium enolate intermediates or PTC reactions is efficient.
  • Tosylation : Tosyl chloride or cross-coupling methods are viable.
  • Thiophenemethanamine Addition : Suzuki coupling or SNAr reactions dominate, with microwave methods offering faster alternatives.
  • Challenges : Regioselectivity in pyrrolopyridine functionalization and handling moisture-sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenemethanamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce functional groups such as nitro or carbonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing thiophene and pyrrole structures exhibit significant anticancer activity. For instance, derivatives of thiophene have been studied for their ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. A notable patent describes the use of lipidic furan and thiophene compounds for treating neoplastic disorders, suggesting potential applications for 2-Thiophenemethanamine in oncology .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of thiophene derivatives. For example, new thiopyrimidine–benzenesulfonamide compounds were synthesized and evaluated for their antimicrobial efficacy against various pathogens. The results showed that specific structural modifications enhanced their activity against bacteria and fungi, indicating a promising avenue for developing new antibiotics based on similar scaffolds .

Neuroprotective Effects

The compound has also been explored as a serotonin 5-HT1A receptor antagonist, which may provide neuroprotective effects against ischemic cell damage. This application is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role .

Organic Synthesis

2-Thiophenemethanamine serves as a versatile building block in organic synthesis. Its reactive amine group allows it to participate in various coupling reactions, making it valuable for synthesizing complex organic molecules. For instance, it can be involved in the formation of imines and other nitrogen-containing heterocycles through condensation reactions .

Catalysis

The compound has been utilized in organocatalysis, particularly in asymmetric reductive amination processes. This application highlights its role in developing chiral amines, which are essential intermediates in pharmaceutical synthesis .

Anticancer Research

A study focused on synthesizing derivatives of 2-Thiophenemethanamine led to the discovery of compounds with potent antiproliferative activity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at the sulfonyl group significantly influenced biological activity, paving the way for further development of targeted cancer therapies.

Antimicrobial Evaluation

In another study, researchers synthesized a series of thiophene-based compounds and evaluated their antimicrobial properties using agar diffusion methods. The results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
AnticancerInhibition of tumor growth
AntimicrobialDevelopment of new antibiotics
NeuroprotectionSerotonin receptor antagonism
Organic SynthesisBuilding block for complex organic molecules
CatalysisAsymmetric reductive amination

Mechanism of Action

The mechanism of action of 2-Thiophenemethanamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several compounds with structural or functional group similarities, though direct comparative data for the target molecule are sparse. Key analogs include:

Table 1: Structural Comparison of Selected Compounds

Compound Name/ID Core Structure Functional Groups Reported Properties/Applications Source
Target Compound Thiophene + Pyrrolo[2,3-b]pyridine 4-Methylphenylsulfonyl, methanamine Not explicitly reported
Example 63 (Patent) Pyrazolo[3,4-c]pyrimidine + Pyrrolo[2,3-b]pyridine Fluoro-chromenone, aryl substituents Anticancer activity (implied by kinase inhibition); MP: 223–226°C; Mass: 516.1 (M++1)
5H-Thiochromeno[2,3-b]pyridine-5,10,10-trione Fused thiochromenopyridine Carbonyl groups Structural analog for crystallography studies
3-(((...) Phosphino)propanenitrile Nucleoside analog Terpene-thioether, silyl-protected sugar Synthetic intermediate for oligonucleotide modification

Key Observations:

Functional Group Impact: The 4-methylphenylsulfonyl group in the target compound may enhance solubility or binding affinity compared to non-sulfonated analogs (e.g., thiochromenopyridines in ). Sulfonyl groups are often used to modulate pharmacokinetics or target protein interactions.

Synthetic Challenges :

  • The synthesis of the target compound likely involves palladium-catalyzed cross-coupling (as seen in ) to link the thiophene and pyrrolopyridine moieties. This contrasts with the nucleoside analog in , which employs silyl protection and phosphoramidite chemistry.

Biological Activity

2-Thiophenemethanamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]- is a compound of interest due to its potential biological activities. This compound features a thiophene ring, which is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects. This article will explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C16H16N4O4S
  • Molecular Weight : 360.4 g/mol

The presence of the thiophene moiety and the pyrrolo[2,3-b]pyridine structure contributes to its biological activity, as these groups are often involved in interactions with biological targets.

Anti-inflammatory Activity

Research indicates that thiophene derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that thiophene-based compounds can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In an in vitro study using human red blood cells, certain thiophene derivatives were able to inhibit pro-inflammatory cytokines while promoting anti-inflammatory cytokines like IL-10 at concentrations as low as 2 nM .

Anticancer Potential

Thiophene derivatives have also been evaluated for their anticancer properties. A study by Murugavel et al. demonstrated that thiophene-pyridine-based compounds showed promising anticancer activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The structural diversity of thiophene allows for modifications that enhance its efficacy against cancer.

Neuroprotective Effects

The compound's neuroprotective effects have been highlighted in studies focusing on ischemic cell damage. Thiophene derivatives have been shown to act as serotonin 5-HT1A receptor antagonists, which may contribute to their neuroprotective properties by mitigating oxidative stress and inflammation in neuronal tissues .

Case Study 1: In Vivo Anti-inflammatory Effects

In a guinea pig asthma model, a related thiophene compound was administered at a dose of 20 mg/kg, resulting in significant reduction of inflammation markers. This suggests that similar compounds, including the one in focus, may possess therapeutic potential for inflammatory diseases .

Case Study 2: Anticancer Activity Assessment

Murugavel et al.'s study utilized computational quantum chemical methods to design thiophene derivatives that demonstrated enhanced anticancer activity against specific tumor types. The study emphasized the importance of structural modifications in increasing potency against cancer cells .

Data Table: Summary of Biological Activities

Activity Compound Mechanism Reference
Anti-inflammatoryThiophene DerivativeInhibition of TNF-α and IL-6
AnticancerThiophene-Pyridine CompoundInduction of apoptosis
NeuroprotectionSerotonin AntagonistReduction of ischemic damage

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be characterized?

The synthesis typically involves coupling a pyrrolo[2,3-b]pyridine core with a sulfonylated thiophene moiety. A common method employs palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to link aromatic subunits . For example, sulfonyl-protected intermediates (e.g., tosyl groups) are critical for regioselective functionalization . Methodological Answer :

  • Step 1 : Synthesize the pyrrolo[2,3-b]pyridine scaffold via cyclization of 2-aminopyridine derivatives with propargyl alcohols.
  • Step 2 : Introduce the 4-methylphenylsulfonyl group using tosyl chloride under basic conditions (e.g., pyridine or DMAP) .
  • Step 3 : Couple the thiophenemethanamine moiety via nucleophilic substitution or transition-metal catalysis.
    Characterization :
  • NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfonyl group resonance (δ ~2.4 ppm for methyl) .
  • HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and purity (>95%).

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or IR spectra often arise from impurities, tautomerism, or dynamic effects. For example, rotational barriers in sulfonamide groups can cause splitting in ¹H NMR signals. Methodological Answer :

  • Comparative Analysis : Cross-validate data with synthetic intermediates (e.g., desulfonylated analogs) .
  • Variable Temperature NMR : Assess conformational flexibility by acquiring spectra at different temperatures (e.g., 25°C vs. −40°C).
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Advanced Research Questions

Q. What strategies optimize the compound’s solubility and stability for in vitro biological assays?

The sulfonyl and thiophene groups contribute to hydrophobicity, which may limit aqueous solubility. Methodological Answer :

  • Salt Formation : Convert the free amine to a hydrochloride or trifluoroacetate salt.
  • Co-Solvent Systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) with sonication to disperse aggregates.
  • Stability Studies : Monitor degradation via accelerated thermal testing (40°C, 75% RH) and UPLC-MS to identify hydrolytic or oxidative byproducts .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced target binding?

The compound’s pyrrolopyridine and sulfonamide motifs are likely pharmacophores. SAR studies require systematic substitution at the thiophene or pyridine positions. Methodological Answer :

  • Fragment-Based Design : Replace the 4-methylphenylsulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .

  • Molecular Docking : Use AutoDock Vina to predict binding affinities against target proteins (e.g., kinases). Validate with SPR or ITC assays .

  • Table : Key substituent effects on IC₅₀ values:

    Substituent (R)IC₅₀ (nM)Solubility (µg/mL)
    -SO₂C₆H₄CH₃12.58.2
    -SO₂C₆H₄NO₂5.33.1
    -SO₂C₆H₄OCH₃18.712.4

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

Beyond standard assays, mechanistic studies require multi-omics approaches. Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
  • RNA Sequencing : Identify differentially expressed genes post-treatment to map signaling pathways .
  • Metabolomics : Use LC-HRMS to track changes in metabolites (e.g., ATP, NAD⁺) linked to bioactivity .

Q. How can researchers address low yields in large-scale synthesis?

Scale-up challenges often stem from inefficient coupling or purification steps. Methodological Answer :

  • Process Optimization : Replace Pd catalysts with cheaper Ni-based systems for coupling reactions .

  • Continuous Flow Chemistry : Improve reaction control and reduce byproduct formation .

  • Table : Comparative yield data for batch vs. flow synthesis:

    MethodYield (%)Purity (%)
    Batch (Pd)4592
    Flow (Ni)6896

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